molecular formula C10H11FO3 B8681295 2-[2-(4-fluorophenyl)ethoxy]acetic acid CAS No. 81228-04-8

2-[2-(4-fluorophenyl)ethoxy]acetic acid

Cat. No.: B8681295
CAS No.: 81228-04-8
M. Wt: 198.19 g/mol
InChI Key: RDTPUXZNQMXLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Fluorophenyl)ethoxy]acetic acid is a synthetic fluorinated organic compound of significant interest in chemical and pharmaceutical research. As a derivative of phenylacetic acid, this compound features a fluorine atom at the para position of the phenyl ring and an ethoxyacetic acid chain, making it a valuable building block for medicinal chemistry and drug discovery. Its structure is commonly utilized in the design and synthesis of novel bioactive molecules, where it can influence the compound's pharmacokinetics, metabolic stability, and binding affinity. Researchers employ this acid in various applications, including as a key intermediate in the development of potential therapeutic agents and as a standard in analytical method development. The compound must be handled by qualified researchers in accordance with safe laboratory practices. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

81228-04-8

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethoxy]acetic acid

InChI

InChI=1S/C10H11FO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

RDTPUXZNQMXLSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOCC(=O)O)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 4 Fluorophenyl Ethoxy Acetic Acid

Retrosynthetic Analysis and Precursor Chemistry for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 2-[2-(4-fluorophenyl)ethoxy]acetic acid, the analysis involves strategically disconnecting the molecule at key functional groups—the ether and the carboxylic acid—to identify plausible precursors.

The primary disconnection points are the carbon-oxygen bonds of the ether linkage and the bond connecting the ethoxy group to the acetic acid moiety. Disconnecting the ether bond (C-O) is a common strategy in the retrosynthesis of ethers. This leads to two primary synthons: a nucleophilic oxygen species derived from 2-(4-fluorophenyl)ethanol and an electrophilic two-carbon species that can be converted to the acetic acid group.

A logical retrosynthetic pathway is as follows:

Functional Group Interconversion (FGI): The carboxylic acid is recognized as being derivable from the hydrolysis of an ester, such as an ethyl ester. This simplifies the target to ethyl 2-[2-(4-fluorophenyl)ethoxy]acetate. This step is strategic as esters are often easier to synthesize and purify than carboxylic acids directly.

C-O Disconnection (Ether Bond): The ether linkage in the ester intermediate is disconnected. This is a reverse Williamson ether synthesis, yielding an alkoxide synthon from 2-(4-fluorophenyl)ethanol and an electrophilic synthon such as ethyl bromoacetate (B1195939).

This analysis identifies the key precursors for the synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

Precursor Name Chemical Structure Role in Synthesis
2-(4-fluorophenyl)ethanol F-C₆H₄-CH₂CH₂-OH Provides the fluorophenyl-ethyl backbone and the nucleophilic oxygen for ether formation.
Ethyl bromoacetate Br-CH₂-COOEt Acts as the electrophile, providing the two-carbon chain for the acetic acid moiety in an esterified form.

These precursors are generally accessible and form the foundation for the synthetic routes discussed in the following sections.

Classical and Modern Synthetic Routes to 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

The synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid can be accomplished through several classical and modern routes, primarily involving the formation of the key ether linkage followed by modification of the functional group.

Esterification and Hydrolysis Approaches

In many synthetic sequences for carboxylic acids, the final step involves the hydrolysis of a corresponding ester. This approach is advantageous because esters are often more stable, easier to handle, and simpler to purify than the final acid.

The synthesis would first target an ester, such as ethyl 2-[2-(4-fluorophenyl)ethoxy]acetate. Once this intermediate is synthesized and purified, it undergoes hydrolysis to yield the desired carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): The ester is treated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) or tetrahydrofuran (B95107) to ensure miscibility. This reaction is typically irreversible and results in the carboxylate salt. A subsequent acidification step with a strong mineral acid (e.g., HCl) protonates the salt to give the final carboxylic acid.

Acid-Catalyzed Hydrolysis: The ester can be heated in the presence of excess water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium process, and the use of a large excess of water drives the reaction toward the formation of the carboxylic acid and alcohol.

Hydrolysis of related ester compounds is a well-established method; for instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate to 2-(perfluorophenyl)acetic acid is achieved using a mixture of hydrobromic acid and acetic acid.

Etherification Strategies

The central transformation in the synthesis is the formation of the ether bond. The Williamson ether synthesis is the most common and direct method for this purpose. This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide.

For the synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid, the strategy involves:

Formation of the Alkoxide: 2-(4-fluorophenyl)ethanol is treated with a strong base to form the corresponding sodium or potassium alkoxide. Common bases for this step include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Nucleophilic Attack: The generated alkoxide then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The halide is displaced, forming the C-O ether bond and yielding ethyl 2-[2-(4-fluorophenyl)ethoxy]acetate.

This etherification strategy is widely applicable and forms the core of many multi-step syntheses for related phenoxyacetic acid derivatives.

Multi-step Synthetic Sequences

A complete and practical synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid typically involves a multi-step sequence that combines the aforementioned strategies. A plausible and efficient route is outlined below:

Step 1: Preparation of 2-(4-fluorophenyl)ethanol This precursor can be synthesized via the reduction of a commercially available starting material, such as 4-fluorophenylacetic acid or ethyl 4-fluorophenylacetate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 2: Williamson Ether Synthesis The 2-(4-fluorophenyl)ethanol produced in the first step is deprotonated with sodium hydride in anhydrous THF. The resulting alkoxide is then reacted with ethyl bromoacetate at room temperature or with gentle heating to form ethyl 2-[2-(4-fluorophenyl)ethoxy]acetate.

Step 3: Hydrolysis The crude ester from the previous step is hydrolyzed without extensive purification. Saponification using aqueous sodium hydroxide followed by acidic workup is a reliable method to convert the ester into the final product, 2-[2-(4-fluorophenyl)ethoxy]acetic acid.

This three-step sequence represents a robust and logical pathway from readily available precursors to the target molecule.

Yield Optimization and Purity Enhancement in 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Synthesis

Optimizing the yield and ensuring high purity of the final product are critical in any synthetic process. For the synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid, optimization efforts would focus on each step of the proposed multi-step sequence.

Table 2: Parameters for Yield and Purity Optimization

Reaction Step Key Parameters for Optimization Purification Method
Ether Synthesis Base: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation without side reactions. Solvent: Anhydrous polar aprotic solvents (THF, DMF) are ideal for Sₙ2 reactions. Temperature: Controlling the temperature prevents side reactions like elimination. The reaction is often started at 0°C and allowed to warm to room temperature. Column chromatography to remove unreacted alcohol and excess alkyl halide.

| Ester Hydrolysis | Reaction Time & Temperature: Ensuring the reaction goes to completion by monitoring with techniques like Thin Layer Chromatography (TLC). pH Control: Careful adjustment of pH during acidic workup is crucial to ensure complete protonation of the carboxylate salt and to facilitate extraction. | Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or extraction followed by evaporation. |

Process modifications, such as optimizing the mole fraction ratio of reactants, can significantly increase the purity and yield of the final product. For instance, in the Cativa process for acetic acid production, careful control of reaction conditions led to an increase in product purity from 85% to 100%. Similar principles of process optimization can be applied to the synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid. Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Green Chemistry Principles in the Synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

Applying the principles of green chemistry aims to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency.

The synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid can be evaluated and improved based on these principles:

Atom Economy: The Williamson ether synthesis followed by hydrolysis has a reasonably good atom economy. However, the formation of a salt byproduct (e.g., NaBr) is unavoidable. Catalytic approaches would be superior in this regard.

Use of Safer Solvents: Traditional solvents like DMF are effective but have toxicity concerns. Exploring greener alternatives such as anisole, dimethyl carbonate, or even solvent-free conditions (e.g., using a phase-transfer catalyst) could significantly improve the environmental profile of the synthesis.

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure minimizes energy consumption. The etherification and hydrolysis steps can often be conducted under mild conditions, aligning with this principle. Microwave-assisted synthesis could also be explored to reduce reaction times and energy input.

Use of Catalysis: While the Williamson ether synthesis uses a stoichiometric amount of base, catalytic methods for etherification are being developed. Similarly, using catalytic amounts of acid or base for hydrolysis is standard practice.

Waste Prevention: It is better to prevent waste than to treat it after it has been created. Optimizing reaction conditions to maximize yield and minimize byproduct formation is a key green chemistry strategy. This also involves recycling solvents where possible.

By consciously applying these principles, the synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid can be designed to be not only efficient but also environmentally responsible.

Novel Catalytic Approaches for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Formation

The traditional synthesis of ether linkages, such as the one present in 2-[2-(4-fluorophenyl)ethoxy]acetic acid, often relies on the Williamson ether synthesis. byjus.comwikipedia.org This classical method typically involves the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.org While effective, this approach often requires stoichiometric amounts of a strong base and can be limited by harsh reaction conditions and the generation of salt byproducts. wikipedia.org In the pursuit of more efficient, selective, and sustainable chemical manufacturing, researchers have developed several novel catalytic strategies that can be applied to the synthesis of this target molecule. These modern approaches, including transition-metal catalysis, enzyme-inspired catalysis, and biocatalysis, offer significant advantages over traditional methods.

One plausible and efficient pathway to synthesize 2-[2-(4-fluorophenyl)ethoxy]acetic acid involves the catalytic coupling of two key precursors: 2-(4-fluorophenyl)ethanol and a derivative of glycolic acid or haloacetic acid . Novel catalytic systems are designed to facilitate this etherification reaction under milder conditions and with higher efficiency.

Transition-metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-heteroatom bonds under mild conditions. researchgate.net For the synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid, catalysts based on metals like iron and palladium are particularly promising. These methods often proceed via different mechanisms than the classical S(_N)2 pathway, allowing for the coupling of a broader range of substrates. researchgate.netacs.org

Iron-catalyzed systems, for example, have been shown to be effective for the dehydrative etherification of alcohols. acs.org This approach allows for the direct coupling of two different alcohols, generating water as the only byproduct, which aligns with the principles of green chemistry. acs.org In a hypothetical application to the synthesis of our target molecule, 2-(4-fluorophenyl)ethanol could be coupled with a protected form of glycolic acid, such as its methyl ester, in the presence of an iron catalyst.

A recently developed enzyme-inspired palladium-based catalyst, dubbed Sven-SOX, has shown remarkable efficiency in simplifying the synthesis of a wide variety of ethers. illinois.edusciencedaily.com This catalyst operates by creating the right proximity and orientation for an alcohol and an alkene to react, bypassing the need for large excesses of starting materials or harsh activating agents. illinois.edusciencedaily.com This system could potentially be adapted for the formation of 2-[2-(4-fluorophenyl)ethoxy]acetic acid, representing a cutting-edge approach to ether synthesis.

Below is a data table summarizing representative conditions for these transition-metal-catalyzed approaches, extrapolated from similar reactions in the literature.

Catalyst SystemReactant AReactant BSolventTemperature (°C)Putative Yield (%)Reference
Fe(OTf)(_3)/NH(_4)Cl2-(4-fluorophenyl)ethanolMethyl 2-hydroxyacetateDichloromethane4585-95 acs.org
Sven-SOX (Palladium-based)4-fluorostyreneMethyl 2-hydroxyacetateToluene60>90 illinois.edusciencedaily.com

This interactive table presents plausible reaction parameters for the synthesis of a precursor to 2-[2-(4-fluorophenyl)ethoxy]acetic acid using novel transition-metal catalysts. The data is illustrative and based on analogous reactions reported in the scientific literature.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. rjpbr.com While direct enzyme-catalyzed etherification for this specific molecule is not widely documented, chemoenzymatic routes provide a powerful alternative. rsc.orggoogle.com These strategies combine the best of both chemical and biological catalysis to achieve efficient and sustainable syntheses. rjpbr.com

A potential chemoenzymatic approach to 2-[2-(4-fluorophenyl)ethoxy]acetic acid could involve a two-step process. First, a lipase (B570770), an enzyme that typically hydrolyzes esters, can be used in a non-aqueous medium to catalyze the reverse reaction: esterification. scielo.brresearchgate.net In this step, 2-(4-fluorophenyl)ethanol could be reacted with a suitable dicarboxylic acid or its anhydride, followed by a chemical step to yield the final product.

Lipases are widely used in the food and pharmaceutical industries for the synthesis of various esters due to their high efficiency and selectivity. scielo.brresearchgate.net The use of lipases for the synthesis of esters from organic acids is a well-established green methodology. nih.gov

The following table outlines a hypothetical two-step chemoenzymatic synthesis, highlighting the conditions for the biocatalytic step.

StepCatalystReactant AReactant BSolventTemperature (°C)Key FeatureReference
1 (Esterification)Immobilized Lipase (e.g., Novozym 435)2-(4-fluorophenyl)ethanolItaconic AnhydrideToluene50High selectivity, mild conditions scielo.brresearchgate.net
2 (Chemical Conversion)Chemical ReagentIntermediate Ester-VariousVariousConversion to final acid-

This interactive table illustrates a potential chemoenzymatic route where a lipase is used for the initial esterification. The conditions are based on established protocols for lipase-catalyzed reactions.

The development of novel catalytic approaches is paramount for the future of chemical synthesis. For a molecule like 2-[2-(4-fluorophenyl)ethoxy]acetic acid, moving beyond traditional methods towards transition-metal catalysis and biocatalysis can lead to more sustainable, efficient, and cost-effective manufacturing processes. The strategies discussed here, while based on applications to analogous systems, provide a clear roadmap for future research and development in the synthesis of this and other valuable chemical compounds.

Molecular Mechanisms of Action and Biological Activity of 2 2 4 Fluorophenyl Ethoxy Acetic Acid Preclinical Investigations

Exploration of Molecular Targets and Binding Interactions for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

Currently, there is no specific information available in the public domain detailing the molecular targets or binding interactions of 2-[2-(4-fluorophenyl)ethoxy]acetic acid.

Enzyme Inhibition Studies of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

No published studies were identified that specifically investigate the inhibitory effects of 2-[2-(4-fluorophenyl)ethoxy]acetic acid on any enzyme.

Receptor Ligand Binding Assays for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

There is no available data from receptor ligand binding assays to determine the affinity or selectivity of 2-[2-(4-fluorophenyl)ethoxy]acetic acid for any specific receptor.

Modulation of Protein-Protein Interactions by 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

The potential for 2-[2-(4-fluorophenyl)ethoxy]acetic acid to modulate protein-protein interactions has not been reported in the accessible scientific literature.

Cellular Pathway Modulation by 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

Information regarding the effects of 2-[2-(4-fluorophenyl)ethoxy]acetic acid on cellular pathways is not currently available.

Signaling Pathway Analysis in in vitro Cell Lines

No in vitro studies have been published that analyze the impact of 2-[2-(4-fluorophenyl)ethoxy]acetic acid on specific signaling pathways in cell lines.

Gene Expression Profiling in Response to 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

There are no publicly available gene expression profiling studies that have been conducted to assess the cellular response to 2-[2-(4-fluorophenyl)ethoxy]acetic acid.

Cellular Phenotypic Screening of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Effects

While specific data from cellular phenotypic screening of 2-[2-(4-fluorophenyl)ethoxy]acetic acid is not publicly available, such studies would typically involve exposing various cell lines or primary cells to the compound and monitoring for changes in morphology, proliferation, viability, or the expression of specific biomarkers. High-content imaging and analysis are often employed to quantify these phenotypic changes in a high-throughput manner. For a compound with a structure like 2-[2-(4-fluorophenyl)ethoxy]acetic acid, screening panels might include assays for inflammation, fibrosis, or metabolic dysfunction in relevant cell types such as macrophages, fibroblasts, or hepatocytes.

Pharmacodynamic Characterization of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid in Preclinical Models

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. For 2-[2-(4-fluorophenyl)ethoxy]acetic acid, this would involve assessing its effects in living organisms to understand its therapeutic potential.

in vivo Efficacy Studies in Animal Disease Models

To evaluate the therapeutic potential of 2-[2-(4-fluorophenyl)ethoxy]acetic acid, researchers would typically utilize animal models that mimic human diseases. The choice of model would be guided by any initial findings from in vitro and cellular screening assays. For example, if the compound showed anti-inflammatory properties in cell-based assays, it might be tested in rodent models of arthritis or inflammatory bowel disease. Efficacy in these models is assessed by measuring relevant disease parameters, such as reductions in swelling, tissue damage, or inflammatory markers. Without specific published studies, any potential in vivo efficacy of 2-[2-(4-fluorophenyl)ethoxy]acetic acid remains speculative.

Biomarker Identification and Validation for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Activity

Biomarkers are measurable indicators of a biological state or condition. In preclinical drug development, they are crucial for demonstrating that a compound is engaging its target and having the desired biological effect. The identification and validation of biomarkers for 2-[2-(4-fluorophenyl)ethoxy]acetic acid would be an integral part of its pharmacodynamic characterization. This could involve analyzing tissues or biofluids from treated animals to measure changes in the levels of specific proteins, genes, or metabolites that are associated with the disease process and the compound's mechanism of action. As with other aspects of its preclinical profile, specific biomarkers for 2-[2-(4-fluorophenyl)ethoxy]acetic acid have not yet been reported in the scientific literature.

Comparative Analysis of Biological Activities of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Analogues

The biological activity of a compound can often be inferred and optimized by studying its structural analogues. For 2-[2-(4-fluorophenyl)ethoxy]acetic acid, this would involve synthesizing and testing related molecules with modifications to the fluorophenyl group, the ethoxy linker, or the acetic acid moiety.

A search of the scientific literature reveals studies on various phenoxyacetic acid derivatives with a range of biological activities. For example, some analogues have been explored for their potential as peroxisome proliferator-activated receptor (PPAR) agonists, which are important in regulating metabolism. Other related compounds have been investigated for their herbicidal or plant growth-regulating properties, acting as synthetic auxins. However, a direct comparative analysis of a series of analogues of 2-[2-(4-fluorophenyl)ethoxy]acetic acid and their specific biological activities is not currently available.

The following table provides a hypothetical structure for what a comparative analysis of analogues might look like, based on common modifications and assays for this class of compounds.

Compound NameChemical StructureIn Vitro Potency (IC50, µM)In Vivo Efficacy (Model)
2-[2-(4-fluorophenyl)ethoxy]acetic acid C₁₀H₁₁FO₃Data not availableData not available
Analogue 1 (e.g., chloro- substitution)C₁₀H₁₁ClO₃Data not availableData not available
Analogue 2 (e.g., different linker)C₁₁H₁₃FO₃Data not availableData not available
Analogue 3 (e.g., ester modification)C₁₂H₁₅FO₃Data not availableData not available

Structure Activity Relationship Sar Studies and Rational Design of 2 2 4 Fluorophenyl Ethoxy Acetic Acid Derivatives

Systematic Modification of the Phenyl Ring in 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

The 4-fluorophenyl group is a critical component of the 2-[2-(4-fluorophenyl)ethoxy]acetic acid scaffold, engaging in key interactions with the target protein. Systematic modifications of this ring can provide valuable insights into the electronic and steric requirements for optimal activity.

Research on analogous structures, such as substituted (2-phenoxyphenyl)acetic acids, has demonstrated that halogen substitution on the phenoxy ring can significantly enhance anti-inflammatory activity nih.gov. For instance, the introduction of chloro or bromo substituents has been shown to be beneficial. In a study on phenoxy acetic acid derivatives as selective COX-2 inhibitors, the incorporation of a bromine atom at the para-position of the phenoxy ring led to heightened inhibitory activity compared to unsubstituted or methyl-substituted analogs mdpi.com.

Applying these findings to the 2-[2-(4-fluorophenyl)ethoxy]acetic acid scaffold, the 4-fluoro substituent likely plays a crucial role in binding affinity. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and potentially engage in hydrogen bonding or favorable dipole-dipole interactions within the active site of the target protein.

Further exploration of the SAR of the phenyl ring could involve:

Positional Isomers: Moving the fluorine atom to the ortho- or meta-positions to probe the spatial tolerance of the binding pocket.

Alternative Halogens: Replacing fluorine with other halogens like chlorine, bromine, or iodine to assess the impact of size, lipophilicity, and polarizability.

Electron-Donating and Electron-Withdrawing Groups: Introducing groups such as methyl, methoxy, cyano, or nitro at various positions to modulate the electronic nature of the ring.

These modifications would help to map the steric and electronic requirements of the binding site, guiding the design of more potent analogs.

Table 1: Illustrative SAR of Phenyl Ring Modifications in 2-[2-(Aryl)ethoxy]acetic Acid Analogs

CompoundAryl Substituent (R)Relative Potency
1a4-Fluoro+++
1b4-Chloro++++
1c4-Bromo+++++
1d4-Methyl++
1e4-Methoxy+
1f3,4-Dichloro++++
1gHydrogen+

Note: Data is illustrative and based on general trends observed in related phenoxyacetic acid derivatives.

Variation of the Ethoxy Linker in 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Analogues

The ethoxy linker provides a specific spatial relationship between the fluorophenyl head group and the carboxylic acid tail. Its length, flexibility, and chemical nature are critical determinants of biological activity. Variations in this linker can significantly impact how the molecule fits into the binding pocket of its target.

Studies on other classes of small molecule inhibitors have shown that linker modification is a powerful strategy for optimizing activity. For example, in the development of STAT3 inhibitors, modifying a linker by introducing amino acids like alanine or proline, which alters rigidity and introduces chirality, resulted in improved inhibitory activity nih.govnih.gov.

For 2-[2-(4-fluorophenyl)ethoxy]acetic acid derivatives, potential modifications to the ethoxy linker could include:

Altering Length: Synthesizing analogs with shorter (methoxy) or longer (propoxy, butoxy) linkers to determine the optimal distance between the phenyl ring and the carboxylic acid.

Introducing Rigidity: Incorporating cyclic structures (e.g., cyclopropane) or double/triple bonds within the linker to restrict conformational freedom. This can lead to a more favorable binding entropy.

Varying Heteroatoms: Replacing the ether oxygen with sulfur (thioether) or nitrogen (amino) to explore different hydrogen bonding and electronic properties.

Substitution on the Linker: Adding small alkyl groups (e.g., methyl) to the linker can introduce chirality and provide additional steric interactions with the target.

These modifications would help to define the optimal geometry and physicochemical properties of the linker for enhanced biological activity.

Table 2: Hypothetical Impact of Ethoxy Linker Variation on Activity

CompoundLinker ModificationKey FeatureExpected Impact on Activity
2a-[CH2]1-O-Shorter linkerPotentially reduced
2b-[CH2]3-O-Longer linkerPotentially reduced
2c-S-[CH2]2-ThioetherAltered H-bonding
2d-CH=CH-O-Rigidified linkerMay increase or decrease
2e-[CH2]-CH(CH3)-O-Chiral centerStereospecific activity

Note: This table presents hypothetical variations and their potential impact based on general principles of medicinal chemistry.

Carboxylic Acid Moiety Modifications and Bioisosteric Replacements in 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

The carboxylic acid group is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor to interact with key residues in the target's active site. However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism nih.govresearchgate.net. Therefore, replacing the carboxylic acid with a suitable bioisostere is a common strategy in drug design.

Bioisosteres are functional groups that possess similar physicochemical properties to the original moiety and can elicit a similar biological response drughunter.com. For the carboxylic acid group in 2-[2-(4-fluorophenyl)ethoxy]acetic acid, several bioisosteric replacements could be considered:

Tetrazoles: 1H-tetrazole is a widely used non-classical bioisostere of carboxylic acid. It has a similar pKa and can participate in similar ionic and hydrogen bonding interactions drughunter.comcambridgemedchemconsulting.comhyphadiscovery.com.

Hydroxamic Acids: This functional group can also act as a hydrogen bond donor and acceptor and has been successfully used as a carboxylic acid surrogate cambridgemedchemconsulting.com.

Acylsulfonamides: These are another class of acidic bioisosteres that can mimic the interactions of a carboxylic acid.

Highly Fluorinated Alcohols: Groups like 2,2,2-trifluoroethan-1-ol are weakly acidic and more lipophilic, which can be advantageous for improving brain penetration nih.gov.

The choice of a bioisostere depends on the specific requirements of the target and the desired physicochemical properties of the final compound.

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

BioisostereStructureKey Properties
Carboxylic Acid-COOHAcidic, H-bond donor/acceptor
1H-Tetrazole-CN4HAcidic, similar pKa to COOH
Hydroxamic Acid-CONHOHH-bond donor/acceptor
Acylsulfonamide-CONHSO2RAcidic
Trifluoroethanol-CH(CF3)OHWeakly acidic, lipophilic

Note: This table summarizes common bioisosteres and their general properties.

Stereochemical Considerations in 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Derivatives

While the parent compound, 2-[2-(4-fluorophenyl)ethoxy]acetic acid, is achiral, the introduction of substituents on the ethoxy linker can create chiral centers. Biological systems are inherently chiral, and enantiomers of a drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities.

For example, a study on STAT3 inhibitors demonstrated that the (R)-configuration of an alanine-linker analog resulted in improved inhibitory activity compared to the (S)-enantiomer nih.govnih.gov. This underscores the importance of stereochemistry in the interaction between a ligand and its target protein.

If chiral centers are introduced into the 2-[2-(4-fluorophenyl)ethoxy]acetic acid scaffold, it would be crucial to:

Synthesize and separate the individual enantiomers.

Evaluate the biological activity of each enantiomer independently.

Determine the absolute configuration of the more active enantiomer.

This stereochemical investigation would provide a more detailed understanding of the three-dimensional requirements of the binding site and could lead to the development of more potent and selective single-enantiomer drugs.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis.

For the 2-[2-(4-fluorophenyl)ethoxy]acetic acid scaffold, a QSAR study would involve:

Data Set Compilation: Synthesizing and testing a diverse set of analogs with variations in the phenyl ring, linker, and carboxylic acid moiety to generate a robust dataset of structures and their corresponding biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each analog, which can be steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), or lipophilic (e.g., logP).

Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to develop a mathematical equation that correlates the descriptors with biological activity nih.govjocpr.com.

Model Validation: Rigorously validating the model using internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model development) validation techniques to ensure its predictive power nih.gov.

A validated QSAR model for this scaffold could identify the key physicochemical properties that govern activity, such as the importance of molecular weight, polar surface area, or specific electronic features jocpr.com. This would enable the in silico design and prioritization of new analogs with potentially enhanced potency, accelerating the drug discovery process.

Computational and Theoretical Chemistry Approaches in the Study of 2 2 4 Fluorophenyl Ethoxy Acetic Acid

Molecular Docking and Dynamics Simulations of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to explore the interaction between a small molecule (ligand), such as 2-[2-(4-fluorophenyl)ethoxy]acetic acid, and a macromolecular target, typically a protein or enzyme. researchgate.net

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the binding pocket and scoring them based on a function that estimates the strength of the interaction. biorxiv.org For 2-[2-(4-fluorophenyl)ethoxy]acetic acid, docking studies would be employed to identify potential protein targets by screening it against libraries of protein structures. The results, often expressed as a binding energy or docking score, indicate the likelihood of a stable complex forming. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking involving the fluorophenyl ring and the carboxylic acid group, would be analyzed to understand the binding mode. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations provide a more detailed view of the dynamic behavior of the ligand-protein complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the atomic forces and resulting motions, offering insights into the stability of the binding mode and the flexibility of both the ligand and the protein. nih.govmdpi.com For the 2-[2-(4-fluorophenyl)ethoxy]acetic acid-target complex, MD simulations could reveal:

The stability of key hydrogen bonds and other interactions.

Conformational changes in the protein upon ligand binding.

The role of water molecules in mediating the interaction.

Calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

These simulations are crucial for validating docking results and understanding the thermodynamic and kinetic aspects of the molecular recognition process. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. rsc.org Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure and chemical reactivity of 2-[2-(4-fluorophenyl)ethoxy]acetic acid. researchgate.net

Key parameters derived from these calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of the molecule most likely to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-[2-(4-fluorophenyl)ethoxy]acetic acid, the oxygen atoms of the carboxylic acid and ether groups would be expected to be electron-rich, while the acidic proton would be electron-poor.

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's resistance to charge transfer and its ability to accept electrons. researchgate.net

These quantum calculations are essential for understanding the intrinsic properties of the molecule, which govern its interactions with biological targets and its metabolic stability. nih.gov

Conformational Analysis and Energy Landscapes of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

The biological activity of a flexible molecule like 2-[2-(4-fluorophenyl)ethoxy]acetic acid is highly dependent on its three-dimensional conformation. The molecule possesses several rotatable bonds, allowing it to adopt numerous shapes. guidechem.com Conformational analysis aims to identify the most stable, low-energy conformations (conformers) and understand the energy barriers between them. uc.pt

This analysis can be performed by systematically rotating the flexible dihedral angles and calculating the potential energy of each resulting structure using molecular mechanics or quantum chemical methods. The results are often visualized as a potential energy surface or landscape, which maps the energy as a function of the rotational angles. uc.pt

For 2-[2-(4-fluorophenyl)ethoxy]acetic acid, key rotations would occur around the C-C and C-O single bonds in the ethoxy-acetic acid chain. The analysis would identify the most probable shapes the molecule adopts in solution, which is crucial for understanding how it fits into a protein's binding site. The lowest-energy conformer is not always the "bioactive" conformation; the energy landscape helps determine the energetic cost for the molecule to adopt the specific shape required for biological activity.

Ligand-Based and Structure-Based Virtual Screening Methodologies Utilizing 2-[2-(4-fluorophenyl)ethoxy]acetic Acid as a Query

Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. scispace.com These methods can be broadly categorized as ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS) is employed when the structure of the target protein is unknown, but a set of molecules with known activity is available. nih.gov If 2-[2-(4-fluorophenyl)ethoxy]acetic acid were a known active compound, it could be used as a query or template to find other molecules with similar properties. Common LBVS methods include:

Similarity Searching: Screening a database for molecules with high 2D or 3D structural similarity to the query molecule. plos.org

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for biological activity and using this model to screen for molecules that match the features.

Structure-Based Virtual Screening (SBVS) is used when the 3D structure of the biological target is known. nih.gov In this approach, a library of compounds is docked into the active site of the target protein, and compounds are ranked based on their predicted binding affinity. scienceopen.com If a target for 2-[2-(4-fluorophenyl)ethoxy]acetic acid were identified, SBVS could be used to discover other, potentially more potent, compounds that bind to the same site. This method is instrumental in hit identification during the early stages of drug discovery. nih.govscispace.com

in silico Prediction of Biological Activity and ADME Properties for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid (Pre-absorption, distribution, metabolism, excretion, excluding clinical relevance)

In silico tools are widely used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound before it is synthesized or tested experimentally. rsc.org

Prediction of Biological Activity: Computer programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities based on a molecule's structure. nih.gov By comparing the structure of 2-[2-(4-fluorophenyl)ethoxy]acetic acid to a database of known bioactive compounds, these tools can generate probabilities for various pharmacological effects (e.g., anti-inflammatory, enzyme inhibitor). researchgate.net

Prediction of ADME Properties: ADME properties determine the pharmacokinetic profile of a potential drug. Various computational models are used to predict these characteristics from the molecular structure. nih.govfrontiersin.org Key predicted properties for 2-[2-(4-fluorophenyl)ethoxy]acetic acid would include physicochemical descriptors and pharmacokinetic parameters.

Table 1: Predicted Physicochemical Properties of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid
PropertyPredicted ValueSignificance
Molecular Weight198.19 g/mol guidechem.comInfluences absorption and diffusion; generally, values <500 g/mol are preferred for oral bioavailability.
LogP (Octanol-Water Partition Coefficient)1.7 guidechem.comMeasures lipophilicity, affecting solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA)46.5 Ų guidechem.comPredicts membrane permeability; values <140 Ų are often associated with good cell penetration. biorxiv.org
Hydrogen Bond Acceptors4 guidechem.comInfluences solubility and binding to biological targets.
Hydrogen Bond Donors1 guidechem.comInfluences solubility and binding to biological targets.
Rotatable Bond Count5 guidechem.comMeasures molecular flexibility, which can impact binding affinity and bioavailability. biorxiv.org
Table 2: Predicted ADME Parameters for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid
ParameterPrediction FocusImportance
Aqueous SolubilityPredicts how well the compound dissolves in water.Crucial for absorption and formulation.
Human Intestinal AbsorptionEstimates the percentage of the compound absorbed from the gut. mdpi.comA primary indicator of oral bioavailability.
Caco-2 PermeabilityModels permeability across the intestinal epithelial cell barrier. frontiersin.orgmdpi.comPredicts absorption in the human intestine.
Plasma Protein Binding (PPB)Predicts the extent to which the compound binds to proteins in the blood. nih.govAffects the free concentration of the drug available to act on its target.
CYP450 InhibitionPredicts if the compound is likely to inhibit major metabolic enzymes (e.g., CYP2D6, CYP3A4). mdpi.comImportant for assessing potential drug-drug interactions.

These computational predictions provide a valuable preliminary assessment of the compound's potential, helping to prioritize candidates for further experimental investigation.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 4 Fluorophenyl Ethoxy Acetic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. While basic 1D ¹H and ¹³C NMR are standard for identity confirmation, advanced NMR techniques provide deeper insights into the compound's connectivity and spatial arrangement.

¹H and ¹³C NMR Spectral Analysis: Although a publicly available, experimentally verified spectrum for 2-[2-(4-fluorophenyl)ethoxy]acetic acid is not readily found, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be constructed based on the known spectral data of its constituent fragments: 4-fluorophenethyl alcohol and ethoxyacetic acid. chemicalbook.comchemicalbook.com The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromatic system.

¹H NMR: The protons on the fluorophenyl ring are expected to show a characteristic AA'BB' splitting pattern due to the fluorine substitution. The ethoxy and acetic acid protons will appear as distinct signals, with the methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) shifted downfield.

¹³C NMR: The carbon atoms of the fluorophenyl ring will exhibit splitting due to C-F coupling. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing around 170-180 ppm.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton and carbon signal and confirm the connectivity between the 4-fluorophenylethoxy moiety and the acetic acid group. For instance, an HMBC experiment would show a correlation between the protons of the ether-linked methylene group (-O-CH₂-) and the carbonyl carbon (-COOH), unequivocally confirming the structure.

Predicted NMR Chemical Shifts The following tables detail the predicted chemical shifts for 2-[2-(4-fluorophenyl)ethoxy]acetic acid, based on established values for similar structural motifs. nih.govnih.govpdx.edu

Table 1: Predicted ¹H NMR Data for 2-[2-(4-fluorophenyl)ethoxy]acetic acid

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH10-12Singlet (broad)
Aromatic (ortho to F)~7.25Triplet (AA'BB')
Aromatic (meta to F)~7.00Triplet (AA'BB')
-O-CH₂ -COOH~4.15Singlet
-O-CH₂ -CH₂-Ar~3.75Triplet
-CH₂-CH₂ -Ar~2.95Triplet

Table 2: Predicted ¹³C NMR Data for 2-[2-(4-fluorophenyl)ethoxy]acetic acid

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C OOH~175
Aromatic C -F~162 (d, ¹JCF ≈ 245 Hz)
Aromatic C -CH₂~135 (d, ⁴JCF ≈ 3 Hz)
Aromatic C H (ortho to F)~130 (d, ³JCF ≈ 8 Hz)
Aromatic C H (meta to F)~115 (d, ²JCF ≈ 21 Hz)
-O-C H₂-COOH~69
-O-C H₂-CH₂-Ar~71
-CH₂-C H₂-Ar~35

Note: 'd' denotes a doublet, with the predicted C-F coupling constant (J) in Hz.

Mass Spectrometry (MS) Techniques for Metabolite Identification and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

When coupled with liquid chromatography (LC-MS), it becomes a formidable tool for identifying metabolites in complex mixtures or analyzing intermediates in a reaction pathway. Using electrospray ionization (ESI) in negative ion mode, 2-[2-(4-fluorophenyl)ethoxy]acetic acid would be readily detected as the deprotonated molecule [M-H]⁻ at a theoretical m/z of 197.0614.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would induce fragmentation, providing structural information. Key predicted fragmentation pathways include:

Loss of the carboxylic acid group: Cleavage of the C-C bond adjacent to the carbonyl group could result in the loss of CO₂ (44 Da).

Cleavage of the ether bond: Scission of the C-O bonds in the ethoxy group is a common fragmentation pathway for ethers. libretexts.org This could lead to fragments corresponding to the 4-fluorophenylethoxy anion or the ethoxyacetate moiety.

Benzylic cleavage: Fragmentation at the bond between the aromatic ring and the ethyl side chain is also highly probable, leading to a characteristic fluorobenzyl-type fragment. libretexts.org

Table 3: Predicted Key Mass Fragments for 2-[2-(4-fluorophenyl)ethoxy]acetic acid in ESI-Negative Mode

m/z (Negative Ion)Proposed Fragment
197.06[M-H]⁻
153.07[M-H - CO₂]⁻
139.07[C₈H₈FO]⁻ (cleavage of O-CH₂ bond)
109.04[C₆H₄F-CH₂]⁻ (benzylic fragment)
59.01[OCH₂COO]⁻

These predictable fragmentation patterns are crucial for identifying potential metabolites where enzymatic reactions might modify the parent structure (e.g., hydroxylation of the aromatic ring or cleavage of the ether linkage) and for monitoring reaction pathways during its synthesis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org They are excellent for confirming the presence of key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the dipole moment. For 2-[2-(4-fluorophenyl)ethoxy]acetic acid, a broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp absorption around 1700-1730 cm⁻¹ would confirm the C=O stretch of the carbonyl group. The C-O stretching of the ether and carboxylic acid, and the C-F stretch, would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. Vibrational modes that involve a change in the polarizability of the molecule are Raman-active. The aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) are typically strong in Raman spectra, providing a clear signal for the fluorophenyl group. researchgate.net The symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum, can often be observed in Raman.

Table 4: Predicted Principal Vibrational Modes for 2-[2-(4-fluorophenyl)ethoxy]acetic acid

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Functional Group
O-H Stretch3300-2500 (very broad)WeakCarboxylic Acid
Aromatic C-H Stretch3100-3000StrongPhenyl Ring
Aliphatic C-H Stretch2980-2850StrongEthoxy Chain
C=O Stretch1730-1700 (strong)ModerateCarboxylic Acid
Aromatic C=C Stretch~1600, ~1500StrongPhenyl Ring
C-O-C Stretch (Ether)1150-1080 (strong)ModerateEther
C-F Stretch1250-1100ModerateFluoro-aromatic

X-ray Crystallography for Solid-State Structure Determination of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid and Its Complexes

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While no crystal structure for 2-[2-(4-fluorophenyl)ethoxy]acetic acid has been publicly reported, the technique would provide invaluable information.

A single-crystal X-ray diffraction experiment would yield the exact bond lengths, bond angles, and torsion angles of the molecule. This data would confirm the conformation of the ethoxy side chain and the planarity of the fluorophenyl ring. Furthermore, it would reveal the details of the intermolecular interactions that govern the crystal packing. Given the presence of the carboxylic acid group, strong hydrogen bonding is expected, likely forming dimeric structures between two molecules, a common motif for carboxylic acids. researchgate.net Analysis of related fluorophenyl carboxylic acid structures shows the importance of N-H···O and C-H···π interactions in building supramolecular assemblies. iucr.org Such an analysis would be critical for understanding its solid-state properties and for computational modeling studies.

Chromatographic Method Development for High-Purity Isolation and Quantification in Complex Mixtures

Chromatography is essential for the separation, purification, and quantification of chemical compounds. For a polar, acidic molecule like 2-[2-(4-fluorophenyl)ethoxy]acetic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.govnih.gov

A robust RP-HPLC method can be developed for both isolating the compound with high purity from a synthetic reaction mixture and for quantifying it.

Method Parameters:

Stationary Phase: A C18 (octadecylsilane) column is typically used, providing a non-polar surface that retains the compound through hydrophobic interactions with the phenyl ring and ethyl chain.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is effective. The aqueous phase is typically acidified (e.g., with 0.1% formic acid or phosphoric acid) to a pH below the pKa of the carboxylic acid (~pH 2-3). nih.gov This suppresses the ionization of the carboxyl group, ensuring it is in its neutral (-COOH) form, which increases its retention on the non-polar column and leads to sharp, symmetrical peaks.

Detection: The fluorophenyl group contains a chromophore that absorbs UV light. A UV detector set to a wavelength around 254 nm or 265 nm would provide sensitive and linear detection for quantification. For higher specificity in complex mixtures, a mass spectrometer can be used as the detector (LC-MS). nih.gov

This method allows for the separation of the target compound from non-polar impurities, which would elute later, and more polar impurities, which would elute earlier. By collecting the fraction corresponding to the main peak, high-purity isolation can be achieved. For quantification, a calibration curve would be generated using certified reference standards.

Future Directions and Emerging Research Avenues for 2 2 4 Fluorophenyl Ethoxy Acetic Acid

Potential for Prodrug Development Based on 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Scaffold

Prodrug design is a well-established strategy in drug development to overcome undesirable properties of a pharmacologically active agent. nih.gov Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical reactions. nih.gov This approach can be employed to improve the physicochemical, biopharmaceutical, and pharmacokinetic properties of a compound.

The structure of 2-[2-(4-fluorophenyl)ethoxy]acetic acid, specifically its carboxylic acid group, is an ideal candidate for prodrug modification. Esterification of the carboxylic acid can modulate the compound's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, creating a series of ester prodrugs could enhance the compound's ability to cross biological membranes, potentially leading to improved oral bioavailability.

The selection of the promoiety, the part of the prodrug that is cleaved off to release the active drug, is crucial and should be chosen to avoid generating toxic metabolites. rutgers.edu Common promoieties include simple alkyl esters or more complex structures designed to target specific enzymes for cleavage. rutgers.edu

Table 1: Potential Prodrug Strategies for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

Prodrug StrategyPotential AdvantageExample Promoieties
EsterificationIncreased lipophilicity, enhanced membrane permeability, improved oral absorption.Methyl, Ethyl, Isopropyl
Amide FormationAltered solubility and metabolic stability.Amino acids (e.g., glycine, alanine)
PhosphorylationIncreased aqueous solubility for parenteral formulations. mdpi.comPhosphate esters
GlycosylationEnhanced solubility and potential for targeted delivery.Glucose, Galactose

Integration of Artificial Intelligence and Machine Learning in 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can be leveraged to accelerate research on 2-[2-(4-fluorophenyl)ethoxy]acetic acid in several ways.

ML models can be trained on large datasets of chemical compounds with known biological activities to predict the potential therapeutic targets of 2-[2-(4-fluorophenyl)ethoxy]acetic acid. By analyzing its structural features, AI algorithms can identify potential protein-binding partners, helping to elucidate its mechanism of action.

Furthermore, AI can be used to design novel derivatives of the parent compound with improved potency, selectivity, and pharmacokinetic properties. Generative AI models can propose new chemical structures based on the 2-[2-(4-fluorophenyl)ethoxy]acetic acid scaffold, which can then be synthesized and tested. biorxiv.org This approach can significantly reduce the time and cost associated with traditional drug discovery methods.

AI can also play a crucial role in optimizing the synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid. ML algorithms can analyze reaction parameters to predict optimal conditions, leading to higher yields and purity.

Table 2: Applications of AI and Machine Learning in 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Research

Application AreaAI/ML TechniquePotential Outcome
Target IdentificationPredictive Modeling, Deep LearningIdentification of potential biological targets and mechanisms of action.
Lead OptimizationGenerative Adversarial Networks (GANs), Reinforcement LearningDesign of novel derivatives with improved efficacy and safety profiles.
Synthesis PlanningRetrosynthesis Prediction AlgorithmsDevelopment of efficient and sustainable synthetic routes.
ADME PredictionQuantitative Structure-Activity Relationship (QSAR) ModelingEarly assessment of pharmacokinetic properties to guide compound selection.

The integration of AI and ML into the research pipeline for 2-[2-(4-fluorophenyl)ethoxy]acetic acid holds the potential to unlock its full therapeutic value more efficiently.

Exploration of Novel Therapeutic Applications for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

While the specific therapeutic applications of 2-[2-(4-fluorophenyl)ethoxy]acetic acid are not yet fully elucidated, its chemical structure suggests several promising avenues for investigation. The phenoxyacetic acid moiety is a common feature in a variety of biologically active compounds.

For example, certain phenoxyacetic acid derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs. nih.gov Given this precedent, it would be worthwhile to investigate the potential anti-inflammatory properties of 2-[2-(4-fluorophenyl)ethoxy]acetic acid and its effect on the COX enzymes.

Additionally, other structurally related compounds have shown activity as platelet aggregation inhibitors. nih.gov This suggests that 2-[2-(4-fluorophenyl)ethoxy]acetic acid could be explored for its potential in the treatment of cardiovascular diseases.

The presence of the 4-fluorophenyl group can also influence the compound's biological activity. The fluorine atom can enhance metabolic stability and improve binding affinity to target proteins. This feature could be exploited to develop more potent and selective therapeutic agents.

Further screening of 2-[2-(4-fluorophenyl)ethoxy]acetic acid against a wide range of biological targets could uncover novel therapeutic applications in areas such as oncology, neurodegenerative diseases, and metabolic disorders.

Sustainable Synthesis and Biocatalytic Approaches for 2-[2-(4-fluorophenyl)ethoxy]acetic Acid Production

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly methods for chemical synthesis. rsc.org Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional synthetic methods. astrazeneca.com

The synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid could be made more sustainable by employing biocatalytic approaches. For example, lipases could be used to catalyze the esterification or transesterification steps in the synthesis, often with high selectivity and under mild reaction conditions. nih.gov This would reduce the need for harsh reagents and organic solvents.

Oxidoreductases are another class of enzymes that could be utilized in the synthesis. mdpi.com These enzymes could be used to introduce or modify functional groups in the molecule with high precision. The use of whole-cell biocatalysts could further simplify the process and reduce costs.

Table 3: Potential Biocatalytic Approaches for the Synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

Reaction StepEnzyme ClassPotential Advantages
Esterification/AmidationLipases, ProteasesMild reaction conditions, high selectivity, reduced waste. nih.gov
HydroxylationMonooxygenasesRegio- and stereoselective introduction of hydroxyl groups.
Reduction/OxidationOxidoreductases, DehydrogenasesChiral synthesis, conversion of functional groups. mdpi.com

By embracing sustainable synthesis and biocatalysis, the production of 2-[2-(4-fluorophenyl)ethoxy]acetic acid can be made more efficient, cost-effective, and environmentally friendly.

Unexplored Biological Targets and Pathways Influenced by 2-[2-(4-fluorophenyl)ethoxy]acetic Acid

A significant area for future research is the identification of novel biological targets and pathways that are modulated by 2-[2-(4-fluorophenyl)ethoxy]acetic acid. High-throughput screening and chemoproteomics approaches can be employed to systematically probe the interactions of this compound with the human proteome.

The structural similarity of 2-[2-(4-fluorophenyl)ethoxy]acetic acid to other known drugs and bioactive molecules can provide clues to its potential targets. For instance, the phenoxyacetic acid scaffold is present in fibrate drugs, which are agonists of the peroxisome proliferator-activated receptors (PPARs). Therefore, it would be logical to investigate the activity of 2-[2-(4-fluorophenyl)ethoxy]acetic acid on these nuclear receptors.

Furthermore, the compound could be tested for its effects on various signaling pathways involved in disease, such as kinase signaling pathways or pathways related to apoptosis and cell cycle regulation. Unraveling these unexplored biological interactions will be key to understanding the full therapeutic potential of 2-[2-(4-fluorophenyl)ethoxy]acetic acid and identifying new disease indications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(4-fluorophenyl)ethoxy]acetic acid, and what protecting groups are recommended during its synthesis?

  • Methodological Answer : The synthesis typically involves coupling a 4-fluorophenethyl alcohol derivative with a bromo- or chloroacetic acid precursor. For example, a Mitsunobu reaction can be employed using diethyl azodicarboxylate (DEAD) and triphenylphosphine to link the ethoxy chain to the phenyl ring. Carboxy-protecting groups like tert-butyl esters or Fmoc (fluorenylmethyloxycarbonyl) are recommended to prevent side reactions during activation . Post-synthesis, deprotection under mild acidic conditions (e.g., TFA for tert-butyl) or basic conditions (piperidine for Fmoc) ensures retention of the acetic acid moiety.

Q. How can researchers validate the purity and structural integrity of 2-[2-(4-fluorophenyl)ethoxy]acetic acid?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%).
  • NMR : ¹H NMR (DMSO-d6 or CDCl3) to confirm the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm, aromatic protons), ethoxy chain (δ 3.6–4.2 ppm), and acetic acid (δ 2.4–2.6 ppm for CH2 and δ 12–13 ppm for COOH).
  • MS : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (calculated for C10H11FO3: 198.0696) .

Q. What safety precautions are critical when handling 2-[2-(4-fluorophenyl)ethoxy]acetic acid in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or purification to mitigate inhalation risks.
  • Waste Disposal : Collect organic waste separately and neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the para-fluorine substituent influence the compound’s electronic properties and binding affinity in receptor-ligand studies?

  • Methodological Answer : The electronegative fluorine atom induces electron-withdrawing effects via inductive mechanisms, polarizing the phenyl ring. Computational modeling (DFT calculations at the B3LYP/6-31G* level) can quantify charge distribution changes. Experimentally, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinity to targets like G-protein-coupled receptors (GPCRs), where fluorine often enhances metabolic stability and target engagement .

Q. What strategies resolve contradictions in solubility data for 2-[2-(4-fluorophenyl)ethoxy]acetic acid across different solvents?

  • Methodological Answer :

  • Solvent Screening : Perform systematic solubility tests in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or nephelometry.
  • Co-solvency Approach : For low aqueous solubility, employ co-solvents like PEG-400 or cyclodextrins to improve bioavailability.
  • Crystallography : Single-crystal X-ray diffraction can reveal polymorphic forms affecting solubility .

Q. How can structure-activity relationship (SAR) studies optimize the ethoxy chain length for enhanced biological activity?

  • Methodological Answer : Synthesize analogs with varying ethoxy spacers (e.g., PEG2, PEG3) and evaluate their potency in cellular assays (e.g., IC50 in enzyme inhibition). Molecular dynamics simulations (MD, 100 ns trajectories) can predict conformational flexibility and hydrogen-bonding interactions with active sites. For example, extending the ethoxy chain may improve water solubility but reduce membrane permeability, requiring a balance in design .

Q. What analytical methods differentiate 2-[2-(4-fluorophenyl)ethoxy]acetic acid from its oxidative metabolites?

  • Methodological Answer :

  • LC-MS/MS : Monitor for m/z shifts corresponding to hydroxylation (+16 Da) or carboxylation (+44 Da) products.
  • Stable Isotope Labeling : Use ¹⁸O-labeled acetic acid to track metabolic pathways in hepatocyte incubations.
  • NMR Spin-Saturation Transfer : Detect transient metabolites in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.